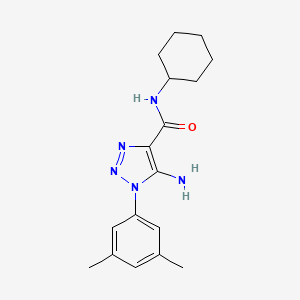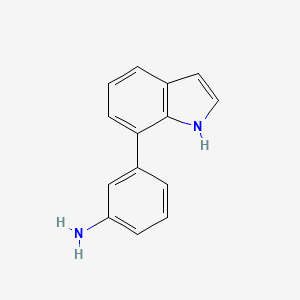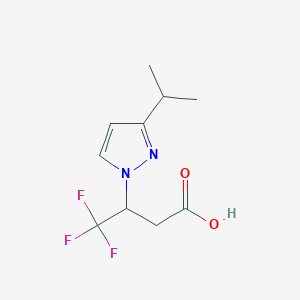![molecular formula C13H16N2O4 B2824290 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034374-63-3](/img/structure/B2824290.png)
2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a furo[2,3-c]pyridine core, fused with a 7-oxo group, and an acetamide side chain. This compound is significant in pharmaceutical and chemical research due to its potential biological activity and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multi-step organic reactions
One approach to synthesize the furo[2,3-c]pyridine core is through a cyclization reaction of suitable precursors under acidic or basic conditions. The subsequent steps involve oxidation reactions to introduce the 7-oxo group and alkylation or acylation reactions to attach the ethoxy and acetamide groups, respectively. Specific reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
The industrial production of this compound might involve scalable synthetic routes, which are optimized for cost-efficiency and safety. Processes such as continuous flow synthesis, use of green solvents, and catalytic reactions are often employed in large-scale production. Industrial reactors and automated systems help maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : The furo[2,3-c]pyridine core can undergo further oxidation, potentially modifying its biological activity.
Reduction: : Reduction of the 7-oxo group to a hydroxyl group can alter the compound’s properties.
Substitution: : The ethoxy and acetamide groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: : Nucleophilic or electrophilic reagents, under acidic or basic conditions, can facilitate substitution reactions.
Major Products Formed
Depending on the specific reactions and conditions, major products formed include various derivatives of the original compound with altered functional groups, which may exhibit different chemical or biological properties.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is studied for its unique molecular structure and reactivity. It serves as a model compound for investigating heterocyclic chemistry and synthetic methodologies.
Biology and Medicine
Biologically, this compound is explored for its potential therapeutic applications. Its structure suggests potential activity as an enzyme inhibitor or receptor antagonist, making it a candidate for drug development. Researchers investigate its effects on various biological pathways and its efficacy in treating diseases.
Industry
In the industrial context, this compound could be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves interactions with specific molecular targets. It may inhibit particular enzymes or bind to receptors, modulating signaling pathways. The 7-oxo group and the furo[2,3-c]pyridine core are crucial for its activity, influencing how it interacts with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(2-(6-oxofuro[2,3-c]pyridin-7(6H)-yl)ethyl)acetamide: : Differing by the position of the oxo group.
2-ethoxy-N-(2-(7-hydroxyfuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide: : Containing a hydroxyl group instead of an oxo group.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide: : Lacking the ethoxy group.
Highlighting Uniqueness
2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide stands out due to its specific functional groups and their positions, which confer unique chemical reactivity and potential biological activity. The combination of ethoxy and acetamide groups, along with the 7-oxo-furo[2,3-c]pyridine core, makes it distinct from similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-18-9-11(16)14-5-7-15-6-3-10-4-8-19-12(10)13(15)17/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWQOFVQXSTEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-4-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2824207.png)

![6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2824209.png)


![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)

![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2824221.png)




